

chemical properties and reactivity of tungsten compounds

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An In-depth Technical Guide to the Chemical Properties and Reactivity of **Tungsten** Compounds

This guide provides a comprehensive overview of the chemical properties and reactivity of various **tungsten** compounds, tailored for researchers, scientists, and drug development professionals. **Tungsten**, a transition metal with oxidation states ranging from -2 to +6, forms a diverse array of compounds with unique characteristics.[1] This document delves into the specifics of **tungsten** halides, oxides, carbides, sulfides, and organo**tungsten** complexes, presenting quantitative data, experimental methodologies, and visual representations of key processes.

Tungsten Halides

Tungsten halides are compounds formed between **tungsten** and halogen atoms. Among the most significant is **tungsten** hexafluoride (WF₆), a key material in the semiconductor industry. [2][3]

Tungsten Hexafluoride (WF6)

Tungsten hexafluoride is a colorless, toxic, and corrosive gas. It is one of the densest known gases, approximately 11 times heavier than air.[2]

Chemical Properties and Reactivity:



- Hydrolysis: WF₆ reacts with water to produce hydrogen fluoride (HF) and tungsten oxyfluorides, ultimately forming tungsten trioxide (WO₃).[2][4][5] The reaction is: WF₆ + 3 H₂O → WO₃ + 6 HF.[2]
- Reactivity with Silicon: WF₆ is used in chemical vapor deposition (CVD) to create **tungsten** films on silicon substrates for semiconductor interconnects.[2][3] The reaction is temperature-dependent:
 - o Below 400 °C: 2 WF₆ + 3 Si → 2 W + 3 SiF₄[2]
 - Above 400 °C: WF₆ + 3 Si → W + 3 SiF₂[2]
- Reduction: It can be reduced to the lower oxidation state **tungsten** tetrafluoride (WF₄), which is a yellow compound.[2]
- Lewis Base Adducts: WF₆ acts as a Lewis acid, forming adducts with Lewis bases such as dimethyl sulfide (S(CH₃)₂) and pyridine.[2]
- Fluorinating Agent: Unlike some other metal fluorides, WF₆ is not a particularly strong fluorinating agent or oxidant.[2]

Quantitative Data for **Tungsten** Hexafluoride

Property	Value
Molar Mass	297.83 g/mol [2]
Density (gas)	12.4 g/L[2]
Melting Point	2.3 °C[2]
Boiling Point	17.1 °C[2]
Appearance	Colorless gas[2]

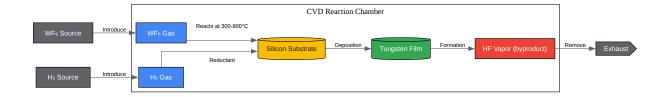
Experimental Protocol: Synthesis of **Tungsten** Hexafluoride

Tungsten hexafluoride is typically produced by the direct fluorination of **tungsten** powder.



- Reactants: **Tungsten** powder (W), Fluorine gas (F₂)
- Procedure:
 - Pass fluorine gas over tungsten powder.
 - Maintain the reaction temperature between 350 and 400 °C.[2]
 - The reaction is exothermic: W + 3 F₂ → WF₆.[2]
 - Separate the gaseous WF₆ product from impurities, such as tungsten oxyfluoride (WOF₄),
 via distillation.[2]

Experimental Workflow: Chemical Vapor Deposition of **Tungsten**



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Caption: Workflow for tungsten film deposition via CVD.

Tungsten Oxides

Tungsten oxides are a class of compounds with **tungsten** in various oxidation states, the most stable and common being **tungsten** trioxide (WO₃).[1] They are notable for their applications in catalysis, gas sensing, and electrochromic devices.[6][7][8]

Tungsten Trioxide (WO₃)



WO₃ is an n-type semiconductor with a bandgap ranging from 2.4 to 2.8 eV, allowing it to absorb visible light.[9] This property is central to its use as a photocatalyst.[9][10]

Chemical Properties and Reactivity:

- Photocatalysis: WO₃ is an effective photocatalyst for degrading organic pollutants, such as antibiotics, in wastewater.[9] It generates hydroxyl radicals (•OH) under visible light, which are powerful oxidizing agents.[9]
- Reactivity with Bases: As an acidic oxide, WO₃ dissolves in aqueous basic solutions to form tungstate ions (WO₄²⁻).[1]
- Reduction: At elevated temperatures, WO₃ can be reduced by hydrogen. It is also reduced by beryllium at room temperature.[6][7] In contrast, **tungsten** dioxide (WO₂) is more resistant to reduction by beryllium, requiring temperatures up to 1173 K.[6][7]
- Formation: **Tungsten** metal reacts with oxygen at high temperatures (when red-hot) to form WO₃.[1][11]

Quantitative Data for **Tungsten** Trioxide

Property	Value
Oxidation State of W	+6[12][13][14]
Band Gap	2.4 - 2.8 eV[9]
Crystal Structure	Monoclinic (at room temp.)[12][13][14]
BET Surface Area (Synthesized)	102 m²/g[12][13]
Pore Size (Synthesized)	1.8 nm[12][13]

Experimental Protocol: Synthesis of WO₃ Nanostructures (Hydrothermal Method)

This protocol describes a general hydrothermal method for synthesizing WO₃ nanostructures.

Reactants: Sodium tungstate (Na₂WO₄·2H₂O), a sulphate precursor, and an acid for pH adjustment.

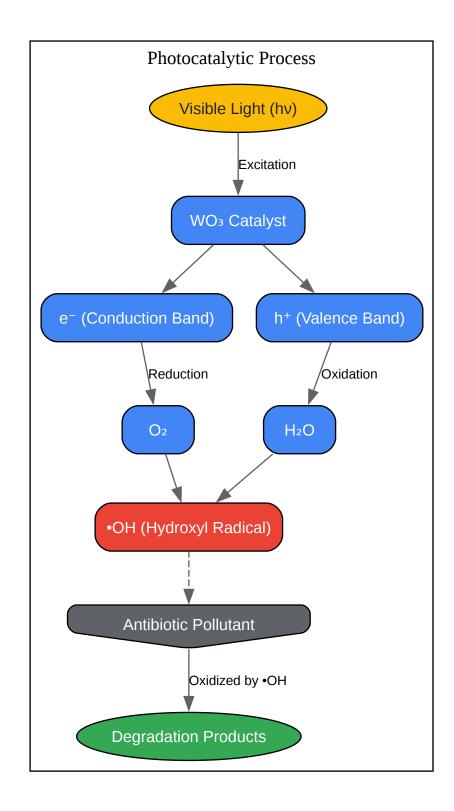


• Procedure:

- Dissolve sodium tungstate in deionized water.
- Add a sulphate precursor. The morphology of the final product can be controlled by altering the concentration of this precursor.[10]
- Adjust the pH of the solution using an acid. The pH is a critical parameter for directing the structure.[10]
- Transfer the solution to a Teflon-lined stainless-steel autoclave.
- Heat the autoclave at a specified temperature for a set duration to allow for the hydrothermal reaction and formation of WO₃ nanostructures.
- After cooling, collect the precipitate by centrifugation, wash with deionized water and ethanol, and dry.

Signaling Pathway: Photocatalytic Degradation of Antibiotics by WO₃





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Caption: Mechanism of antibiotic degradation by WO₃ photocatalysis.



Tungsten Carbides

Tungsten carbides, primarily **tungsten** carbide (WC) and **tungsten** semicarbide (W₂C), are extremely hard, refractory ceramic materials.[1][15] They are known for their high melting points, chemical inertness, and use in cutting tools and abrasives.[16]

Chemical Properties and Reactivity:

- Chemical Inertness: WC is resistant to chemical attack and is not affected by most acids.[1]
 [15] It is only attacked by a mixture of hydrofluoric and nitric acids (HF/HNO₃) at elevated temperatures.[15][17]
- Oxidation: Oxidation of WC begins at temperatures between 500-600 °C.[15][17]
- Reactivity with Halogens: It reacts with fluorine gas at room temperature and with chlorine above 400 °C to form **tungsten** hexachloride (WCl₆).[1][15]
- Catalytic Activity: **Tungsten** carbide has been shown to exhibit platinum-like catalytic properties, for instance, in the reduction of **tungsten** trioxide by hydrogen.[15] It is also a candidate for an oxygen reduction electrocatalyst in fuel cells.[18]
- Stability: WC is electrochemically stable in acidic electrolytes at potentials below 800 mV (vs. DHE), making it suitable for use in these conditions.[19] However, it undergoes oxidation in basic electrolytes.[19] The addition of tantalum can increase its corrosion resistance.[18]

Experimental Protocol: Synthesis of **Tungsten** Carbide Powder

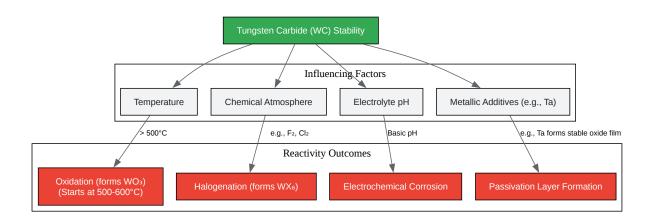
WC powder is typically produced by the high-temperature reaction of **tungsten** metal with carbon.

- Reactants: Tungsten metal powder (W) or tungsten trioxide (WO₃), Carbon (usually in the form of carbon black).
- Procedure (Carburization):
 - Mix tungsten metal powder and carbon in the desired stoichiometric ratio.



- Heat the mixture in an inert atmosphere or vacuum to temperatures between 1400 °C and 2000 °C.[15][17]
- An alternative, lower-temperature method involves reacting tungsten metal or WO₃ with a
 CO/CO₂ and H₂ gas mixture between 900 and 1200 °C.[15][17]
- Another route involves heating WO₃ with graphite at 900 °C, or at 670 °C in hydrogen followed by carburization in argon at 1000 °C.[15][17]

Logical Relationship: Factors Affecting **Tungsten** Carbide Stability



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Caption: Factors influencing the chemical stability of **tungsten** carbide.

Tungsten Sulfides

Tungsten disulfide (WS₂) is a transition metal dichalcogenide that exists as a layered material, similar to MoS₂ and graphene.[20][21][22] It is found naturally as the mineral **tungsten**ite.[20] [22]



Chemical Properties and Reactivity:

- Lubricity: Bulk WS₂ is an excellent dry lubricant, with a very low coefficient of friction (0.03), making it useful in high-temperature and high-pressure applications.[20][21][23]
- Thermal Stability: It is thermally stable, decomposing at 1250 °C in the absence of oxygen.
 [22] In air, decomposition starts at 450 °C, converting to WO₃.[21][24]
- Semiconducting Properties: The electronic properties of WS₂ depend on its form. Bulk WS₂ has an indirect band gap of about 1.2-1.35 eV, while monolayer WS₂ has a direct band gap of 2.1 eV, making it promising for optoelectronic applications.[20][22]
- Solubility: It is slightly soluble in water but insoluble in hydrochloric acid and alkali.[24][25] It can react with strong oxidizing agents like hot concentrated nitric acid.[24]
- Exfoliation: Monolayers of WS₂ can be produced by chemical exfoliation using reagents like n-butyl lithium.
- Catalytic Activity: WS₂ is used as a catalyst in hydrodesulfurization and hydrodenitrification processes in the petrochemical industry.[22][24][26]

Quantitative Data for **Tungsten** Disulfide

Property	Value
Molar Mass	247.98 g/mol [22]
Density	7.5 g/cm ³ [22][26]
Decomposition Point	1250 °C (in vacuum)[22]
Appearance	Blue-gray powder[22][26]
Coefficient of Friction	0.03[20][21][23]
Band Gap (Bulk)	~1.35 eV (indirect)[22]
Band Gap (Monolayer)	~2.05 eV (direct)[22]



Organotungsten Compounds

Organo**tungsten** chemistry involves compounds containing a **tungsten**-carbon bond.[27] These compounds are versatile and find applications in catalysis, including olefin metathesis. [27][28]

Tungsten Carbonyls

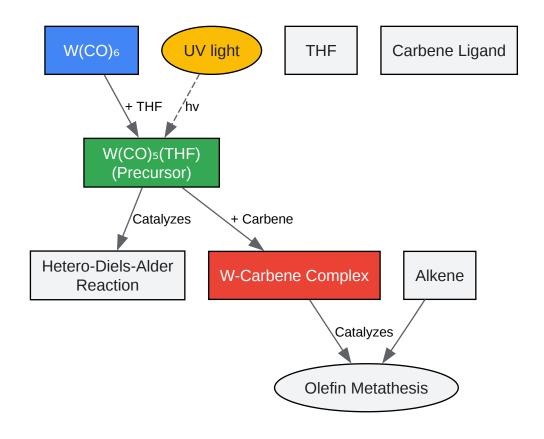
Tungsten hexacarbonyl, $W(CO)_6$, is a common starting material for the synthesis of many other organo**tungsten** compounds.[27][29]

Chemical Properties and Reactivity:

- Ligand Substitution: The carbonyl (CO) ligands in W(CO)₆ can be displaced by other ligands, often facilitated by UV irradiation or heat.[28][29] A key derivative is pentacarbonyl(tetrahydrofuran)tungsten, W(CO)₅(THF), formed by UV irradiation of W(CO)₆ in THF.[29]
- W(CO)₅(THF) Reactivity: The THF ligand in W(CO)₅(THF) is labile and easily replaced by stronger donor ligands like phosphines or carbenes.[29] This high reactivity makes it a valuable precursor.[29] It is effective in promoting cycloisomerization and hetero-Diels-Alder reactions by coordinating to alkynes and enhancing their electrophilicity.[29]
- Reactivity Comparison: W(CO)₆ is kinetically more robust than its molybdenum analogue,
 Mo(CO)₆.[30] All its reactions begin with the displacement of a CO ligand.[30]

Reaction Pathway: Synthesis and Reactivity of W(CO)₅(THF)





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Caption: Synthesis of W(CO)₅(THF) and its catalytic applications.

Applications in Drug Development and Research

Tungsten compounds are being explored for their potential in medicine and biology.

- Cancer Therapy and Diagnosis: Due to tungsten's high atomic number, its compounds are
 being investigated as contrast agents for X-ray and computed tomography to improve tumor
 detection.[31] They also show potential as radiosensitizers to enhance the effectiveness of
 radiation therapy.[31] Some tungsten-based compounds are being studied as a new class of
 chemotherapeutic agents that may overcome resistance to traditional anticancer drugs.[32]
- Drug Delivery: Nanoparticles encapsulating tungsten compounds are being developed for targeted and controlled release of therapeutic agents to tumor sites.[32]
- Biomedical Research: Certain tungsten compounds have been researched for their antidiabetic, anti-viral, and anti-bacterial properties.[33] However, it is also noted that tungstenbased implants can corrode over time, leading to increased systemic tungsten levels.[34]



Interaction with Biologics: The presence of tungsten oxides as residues from the
manufacturing of prefilled glass syringes can cause protein aggregation and unfolding, which
poses a challenge for the stability of biologic drugs.[35] This highlights the importance of
understanding the reactivity of tungsten compounds in pharmaceutical contexts.

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